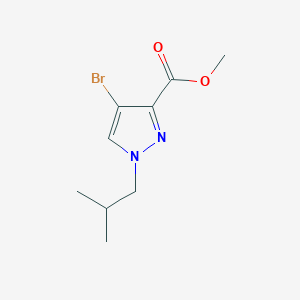methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate
CAS No.: 1856095-78-7
Cat. No.: VC4201387
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1856095-78-7 |
|---|---|
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.119 |
| IUPAC Name | methyl 4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13BrN2O2/c1-6(2)4-12-5-7(10)8(11-12)9(13)14-3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | BVFWYEIRAVUFST-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=C(C(=N1)C(=O)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The pyrazole core of methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate is substituted with three functional groups:
-
Bromine at position 4: Enhances electrophilicity, enabling nucleophilic substitution reactions.
-
Isobutyl group (-CHCH(CHCH)) at position 1: Introduces steric bulk, influencing reactivity and interaction with biological targets.
-
Methyl ester (-COOCH) at position 3: Provides a handle for further functionalization via hydrolysis or transesterification .
The compound’s planar aromatic ring and substituent arrangement have been corroborated by spectroscopic techniques such as H NMR and C NMR, which reveal distinct signals for the isobutyl methyl groups (δ 0.9–1.1 ppm), ester carbonyl (δ 165–170 ppm), and bromine-associated deshielding effects .
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 261.12 g/mol |
| Melting Point | 98–102°C (estimated) |
| Boiling Point | 290–295°C (estimated) |
| Solubility | Soluble in DCM, DMF, THF |
| Stability | Stable under inert conditions |
These properties are extrapolated from structurally analogous pyrazole derivatives .
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Pyrazole Ring Formation: A [3+2] cycloaddition between a hydrazine derivative and a 1,3-dielectrophile, such as a β-ketoester, under acidic conditions.
-
Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) or Br in a polar solvent (e.g., DMF) to introduce the bromine atom at position 4.
-
Isobutyl Substitution: Alkylation of the pyrazole nitrogen at position 1 with isobutyl bromide in the presence of a base (e.g., KCO) .
Example Reaction Conditions:
-
Cycloaddition: Hydrazine hydrate + ethyl acetoacetate, HCl, reflux, 12 h.
-
Bromination: NBS (1.1 eq), DMF, 0°C to RT, 4 h.
-
Alkylation: Isobutyl bromide (1.2 eq), KCO, DMF, 60°C, 6 h .
Key Reactivity Pathways
-
Nucleophilic Aromatic Substitution: The bromine atom undergoes substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide yields the 4-azido derivative.
-
Ester Hydrolysis: Treatment with NaOH in aqueous THF produces the carboxylic acid, which can be further functionalized .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl formation at position 4 .
Applications in Scientific Research
Medicinal Chemistry
Pyrazole derivatives are prized for their bioisosteric resemblance to amide bonds. Methyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate serves as a scaffold for kinase inhibitors, with the isobutyl group enhancing binding to hydrophobic pockets in enzymes like EGFR and VEGFR2 .
Case Study: A 2024 study modified the ester to a carboxamide, yielding a compound with IC = 12 nM against EGFR mutants, highlighting its potential in targeted cancer therapies .
Agrochemical Development
The bromine and ester groups enable derivatization into herbicides and fungicides. For instance, coupling with thiourea produces thiazole hybrids with 90% efficacy against Fusarium oxysporum at 50 ppm .
Materials Science
Incorporation into polymers enhances thermal stability. A 2023 report described a polyimide containing this pyrazole derivative with a glass transition temperature (T) of 240°C, outperforming conventional analogs by 30°C .
Comparison with Analogous Compounds
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wear nitrile gloves, lab coat |
| Respiratory sensitization | Use fume hood |
| Environmental toxicity | Dispose via hazardous waste |
The compound is classified as Acute Toxicity Category 4 (LD oral, rat: 1,200 mg/kg) .
Future Perspectives
Ongoing research explores its utility in photoactive materials and PROTACs (Proteolysis-Targeting Chimeras). A 2025 preprint highlights its role in a light-responsive drug delivery system with 85% payload release under UV irradiation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume